molecular formula C24H15BrFNO2 B5400043 6-bromo-3-[3-(4-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone

6-bromo-3-[3-(4-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone

Cat. No. B5400043
M. Wt: 448.3 g/mol
InChI Key: PZJIBQIIMGYKNA-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-[3-(4-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BFQ or 6-bromo-3-(4-fluorophenyl)-2-(4-phenyl-1,3-quinolin-2-yl)acrylonitrile.

Scientific Research Applications

BFQ has been found to have potential applications in various fields of scientific research. One of the main applications is in the field of cancer research. BFQ has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. BFQ has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of BFQ involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells. BFQ has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the invasion and metastasis of cancer cells. BFQ also inhibits the activity of the PI3K/Akt signaling pathway, which is involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
BFQ has been found to have various biochemical and physiological effects. In vitro studies have shown that BFQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of MMPs. BFQ has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BFQ is its potential as a cancer therapeutic agent. BFQ has been found to inhibit the growth of various cancer cells, making it a potential candidate for the development of new cancer drugs. However, one of the limitations of BFQ is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

For the research on BFQ include the development of new formulations, investigation of its potential as a therapeutic agent for various inflammatory diseases, and further elucidation of its mechanism of action.

Synthesis Methods

The synthesis of BFQ involves the reaction of 6-bromo-4-phenyl-2(1H)-quinolinone with 4-fluorobenzaldehyde in the presence of an acid catalyst. The reaction proceeds through an aldol condensation reaction, followed by cyclization to form the final product. This method has been optimized to produce high yields of BFQ with high purity.

properties

IUPAC Name

6-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrFNO2/c25-17-9-12-20-19(14-17)22(16-4-2-1-3-5-16)23(24(29)27-20)21(28)13-8-15-6-10-18(26)11-7-15/h1-14H,(H,27,29)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJIBQIIMGYKNA-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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